

Application of Gibberellic Acid (GA₃) in Plant Tissue Culture for Micropropagation

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Compound of Interest

Compound Name: Gibberellic acid

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Introduction

Gibberellic acid (GA₃), a naturally occurring plant hormone, plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1] In the realm of plant tissue culture, GA₃ is a valuable tool for enhancing micropropagation efficiency, primarily by promoting shoot elongation and overcoming dormancy.[2] These application notes provide detailed protocols and quantitative data on the use of GA₃ in plant micropropagation to guide researchers in optimizing their tissue culture systems.

Gibberellins, including GA₃, exert their effects by modulating gene expression through a well-defined signaling pathway. This pathway involves the degradation of DELLA proteins, which are repressors of plant growth. The binding of GA₃ to its receptor, GID1, triggers the ubiquitination and subsequent degradation of DELLA proteins, thereby allowing for the expression of growth-promoting genes.[3]

Key Applications in Micropropagation

The primary applications of gibberellic acid in micropropagation include:

- **Promoting Shoot Elongation:** GA₃ is widely used to stimulate the elongation of shoots that may be stunted or rosetted, a common issue in tissue culture. This is particularly beneficial

for producing plantlets with sufficient height for successful rooting and acclimatization.

- **Breaking Dormancy:** It can be instrumental in breaking the dormancy of buds and seeds, ensuring uniform and rapid growth initiation in vitro.
- **Enhancing Callus Growth:** In some instances, GA₃ can be supplemented in culture media to support healthy callus development.
- **Synergistic Effects with Other Hormones:** GA₃ often works in conjunction with other plant growth regulators, such as auxins and cytokinins, to achieve desired morphogenetic responses. The interplay between these hormones is critical for balancing shoot multiplication and elongation.

Data Presentation: Efficacy of GA₃ in Micropropagation

The following tables summarize the quantitative effects of GA₃ on various plant species during in vitro micropropagation.

Plant Species	Explant	GA ₃ Concentration (mg/L)	Other Growth Regulators (mg/L)	Observed Effects	Reference
Camellia sinensis (Tea)	Nodal segments	0.5	BAP (3.0)	Increased shoot elongation and number of shoots per explant.	[4]
Solanum tuberosum (Potato) 'Desiree'	Nodal segments	0.25	-	Optimal shoot length, root length, and number of leaves.	[5]
Solanum tuberosum (Potato) 'Lady Rosetta'	Nodal segments	1.0 - 2.0	-	1.0 mg/L: most effective for leaf propagation. 2.0 mg/L: lowest performance for leaf propagation.	[2]
Cicer arietinum	Seedlings	100 ppm	-	88.94% increase in shoot length after 60 days.	[6]
Cicer arietinum	Seedlings	100 ppm	IAA (100 ppm)	58.29% increase in shoot length after 60 days.	[6]
Cicer arietinum	Seedlings	100 ppm	Kinetin (20 ppm)	114.82% increase in	[6]

				shoot length after 60 days.	
Eustoma grandiflorum (Lisianthus)	Plantlets	1.0	-	Best average shoot length (3.32 cm) after 80 days.	[7]
Eustoma grandiflorum (Lisianthus)	Plantlets	2.0	-	Best average number of leaves (14.17) and root length (2.48 cm) after 80 days.	[7]
Alpinia purpurata	Shoots	0.75 - 1.0	-	Increased shoot length (>12 cm).	[8]
Ribes rubrum (Red Currant)	Bud explants	0.2	BA (0.4), IBA (0.02)	Most efficient for increasing plantlet height and fresh weight.	[9]
Cherry & Plum Rootstocks	Shoots	0.1 - 0.2	BA (1.0), IBA (0.1)	Enhanced shoot multiplication and length.	[10]
Rosa spp. (Wild Roses)	Shoots	1.5 µM	BA (1.0 µM)	Increased shoot multiplication in R. rubiginosa and R. dumalis.	[11]

Plant Species	Explant	GA ₃ Concentration (mg/L)	Other Growth Regulators (mg/L)	Rooting Response	Reference
Camellia sinensis (Tea)	Shoots	-	IBA (300)	72.3% rooting after 30-minute dip.	[4]
Melissa officinalis	Stem cuttings	1000	-	Longer roots compared to control.	[12]
Melissa officinalis	Stem cuttings	5000	-	4 roots per cutting with an average length of 13.81 cm.	[12]
Solanum tuberosum (Potato)	Nodal Segments	1.0	-	Significantly increased root length.	[13]

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid (GA₃) Stock Solution

Objective: To prepare a sterile stock solution of GA₃ for addition to plant tissue culture media.

Materials:

- Gibberellic acid (GA₃) powder
- 95% Ethanol or 1N NaOH/KOH for dissolving
- Sterile distilled water
- Sterile volumetric flask (e.g., 100 mL)

- Sterile graduated cylinder
- Magnetic stirrer and stir bar
- Sterile syringe filter (0.22 μm pore size)
- Sterile storage bottles

Procedure:

- Weighing: Accurately weigh the desired amount of GA₃ powder. For a 1 mg/mL stock solution, weigh 100 mg of GA₃.
- Dissolving:
 - Method A (Ethanol): Transfer the GA₃ powder to a sterile beaker. Add a minimal amount of 95% ethanol (e.g., 0.5 mL for 100 mg of GA₃) and gently swirl until the powder is completely dissolved.[\[14\]](#)
 - Method B (Alkali): Add a few drops of 1N NaOH or KOH to the GA₃ powder in a sterile beaker and swirl to dissolve.[\[15\]](#)
- Dilution: Add a small amount of sterile distilled water to the dissolved GA₃ and mix.
- Final Volume: Transfer the solution to a 100 mL sterile volumetric flask. Rinse the beaker with sterile distilled water and add the rinsing to the flask. Bring the final volume to 100 mL with sterile distilled water.
- Sterilization: Since GA₃ is heat-labile, it should not be autoclaved with the media. Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a sterile storage bottle.
- Storage: Store the sterilized stock solution at 2-8°C in the dark. The solution is typically stable for several months.[\[16\]](#)

Protocol 2: General Protocol for Shoot Elongation using GA₃

Objective: To induce elongation of in vitro propagated shoots.

Materials:

- Established shoot cultures (e.g., on a multiplication medium)
- Sterile petri dishes or culture vessels
- Sterile forceps and scalpels
- Laminar flow hood
- Growth chamber with controlled light and temperature
- MS (Murashige and Skoog) or other suitable basal medium
- Prepared sterile GA₃ stock solution
- Other required plant growth regulators (e.g., cytokinins, auxins)

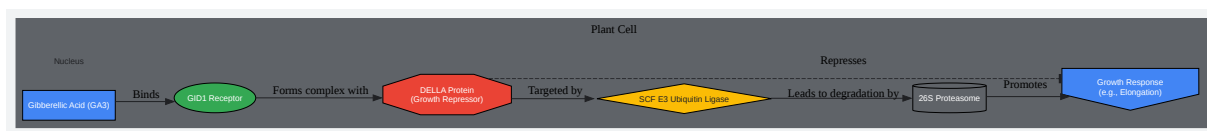
Procedure:

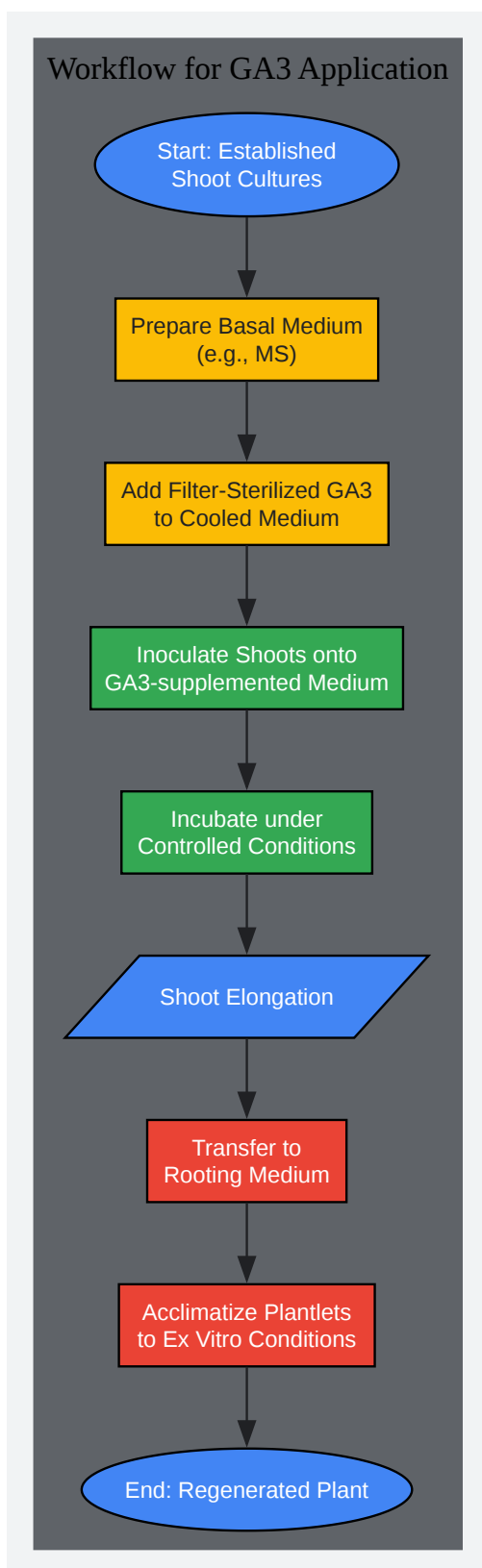
- Media Preparation: Prepare the desired basal medium (e.g., full or half-strength MS medium) supplemented with sucrose (typically 30 g/L) and a gelling agent (e.g., agar or gellan gum). [\[16\]](#) Adjust the pH to the optimal range (usually 5.7-5.8) before autoclaving.
- Adding GA₃: After the autoclaved medium has cooled to approximately 45-50°C, add the filter-sterilized GA₃ stock solution to achieve the desired final concentration (e.g., 0.1 - 5.0 mg/L). Also, add any other heat-sensitive components at this stage.
- Dispensing Media: Pour the GA₃-supplemented medium into sterile culture vessels under a laminar flow hood. Allow the medium to solidify.
- Explant Preparation: Excise individual shoots or shoot clumps from the multiplication culture.
- Inoculation: Place the explants onto the surface of the GA₃-containing medium.
- Incubation: Culture the explants in a growth chamber under appropriate light (e.g., 16-hour photoperiod) and temperature (e.g., 25 ± 2°C) conditions.

- Subculture: Subculture the elongating shoots to fresh medium every 3-4 weeks, or as required.
- Data Collection: Measure shoot length, number of nodes, and other relevant parameters at regular intervals to assess the effect of GA₃.

Mandatory Visualizations

Gibberellic Acid Signaling Pathway





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